3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the fluoro group.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chloro group instead of a fluoro group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which can enhance its biological activity compared to similar compounds .
Properties
IUPAC Name |
3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYTWUDZJKSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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